2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole and its analogs involves several key steps, including alkylation, nitration, and condensation reactions. For example, the synthesis of some 1-(2-aminopropyl)-2-benzyl(and 4-ethoxybenzyl)benzimidazoles was reported, highlighting a practicable route to benzimidazole derivatives through the alkylation of 2-benzylbenzimidazole (Casy & Wright, 1966). Additionally, the synthesis of related compounds like 2-benzyl-1-(2-hydroxypropyl)-5-nitrobenzimidazole and its ethoxybenzyl derivatives showcases the versatility of synthetic approaches to access various benzimidazole derivatives (Casy & Wright, 1966).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole is related to a class of compounds known for their potential in various synthetic pathways. For instance, its analog, etonitazene, has been synthesized through a high-yield process adaptable for large-scale preparations, demonstrating the compound's relevance in synthetic chemistry (Carroll & Coleman, 1975).
- Similarly, research on 2-benzyl-5-nitrobenzimidazoles, a related compound, reports on the synthesis methods and the potential for creating various derivatives, highlighting the versatility of these compounds in chemical synthesis (Casy & Wright, 1966).
Potential Therapeutic Applications
- While focusing on therapeutic applications outside of drug use and side effects, there's evidence of benzimidazole derivatives (a related class) being studied for their antiparasitic properties. For instance, 1-methylbenzimidazole derivatives have shown significant activity against parasites like Giardia intestinalis and Trichomonas vaginalis, suggesting potential therapeutic applications of related benzimidazole compounds (Valdez-Padilla et al., 2009).
Antimicrobial and Antioxidant Potential
- Benzimidazole derivatives have also been explored for their antimicrobial activities. A study on 2-arylbenzimidazole derivatives showed potential as antimicrobial agents, suggesting similar possibilities for 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole (Zhou et al., 2013).
- Additionally, these compounds have demonstrated antioxidant properties, which could be relevant in the development of new antioxidant agents.
Applications in Material Science
- Research into benzimidazole derivatives has extended into material science, particularly in corrosion inhibition. For example, the inhibitive action of some benzimidazole derivatives on the corrosion of iron has been studied, providing insights into the potential applications of similar compounds in protecting metals from corrosion (Khaled, 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)methyl]-5-isothiocyanatobenzimidazol-1-yl]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-4-26(5-2)13-14-27-22-12-9-19(24-17-29)16-21(22)25-23(27)15-18-7-10-20(11-8-18)28-6-3/h7-12,16H,4-6,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKEXXYYPDZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)N=C=S)N=C1CC3=CC=C(C=C3)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235282 | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
CAS RN |
85951-65-1 | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085951651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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